2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid
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Overview
Description
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a benzenesulfonamido group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzenesulfonamide, followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzenesulfonamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-Chloro-5-aminobenzenesulfonamido)benzoic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzenesulfonamido groups also contribute to its reactivity and specificity in targeting certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-aminobenzenesulfonamido benzoic acid
Uniqueness
2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(16(19)20)7-12(10)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUOKJIOITHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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